Ethyl 6-acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Description
Ethyl 6-acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C28H25N3O4S and its molecular weight is 499.59. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that quinoline derivatives have been extensively studied for their biological activities, including their potential as histone deacetylase (hdac) inhibitors . HDACs are a group of enzymes that play a crucial role in the regulation of gene expression and are considered potential therapeutic targets for various diseases, including cancer .
Mode of Action
It’s known that quinoline derivatives can interact with their targets (like hdacs) by binding to the active site of the enzyme, thereby inhibiting its function . This interaction can lead to changes in the acetylation levels of histone proteins, which can significantly contribute to the modulation of cellular functions and activities .
Biochemical Pathways
It’s known that the inhibition of hdacs can affect various cellular pathways, including those involved in cell cycle regulation, apoptosis, and differentiation . The downstream effects of these changes can include alterations in gene expression and cellular function .
Result of Action
The inhibition of hdacs can lead to changes in gene expression, which can result in various cellular effects, including alterations in cell growth, differentiation, and apoptosis .
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(2-phenylquinoline-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-3-35-28(34)25-20-13-14-31(17(2)32)16-24(20)36-27(25)30-26(33)21-15-23(18-9-5-4-6-10-18)29-22-12-8-7-11-19(21)22/h4-12,15H,3,13-14,16H2,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNQQPMIEJMLQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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